Arugosin H

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

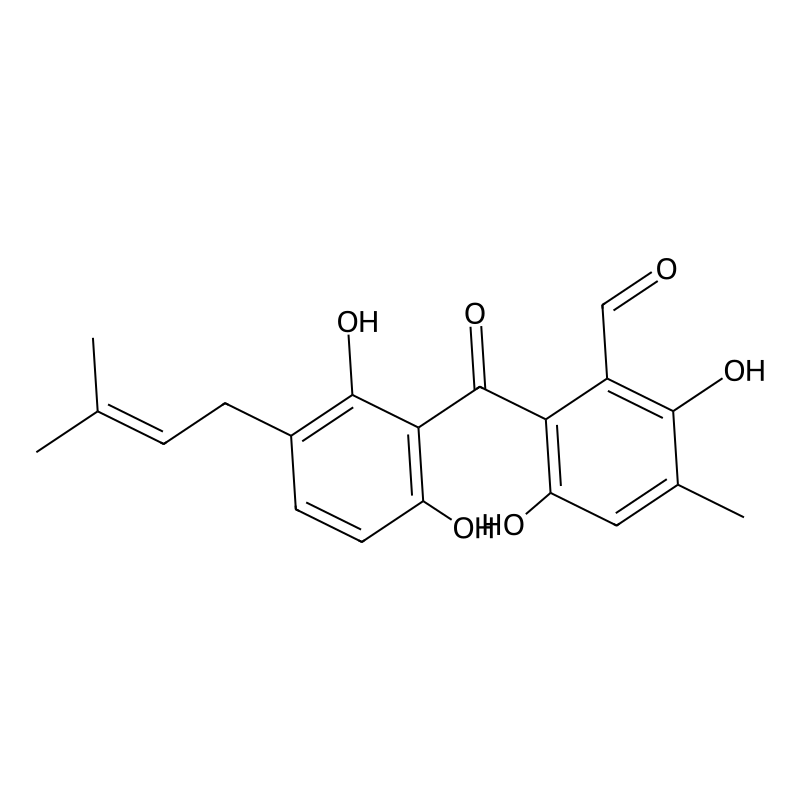

Arugosin H is a prenylated polyketide compound derived from the fungal species Aspergillus nidulans. It belongs to a class of natural products characterized by complex structures and diverse biological activities. The compound features a unique bicyclic structure that contributes to its distinct properties. Arugosin H is particularly notable for its potential medicinal applications, stemming from its bioactive characteristics.

Arugosin H exhibits a range of biological activities that are currently under investigation. Preliminary studies suggest that it may possess antimicrobial properties, as well as potential anticancer effects. These activities are likely attributed to its ability to interact with various biological targets within cells, although specific mechanisms of action remain to be fully elucidated .

The synthesis of Arugosin H can be achieved through fermentation processes utilizing Aspergillus nidulans or through synthetic organic chemistry methods that replicate the natural biosynthetic pathways. The fermentation approach allows for the production of the compound in a more environmentally friendly manner, while synthetic methods can provide insights into the structural features necessary for biological activity. The detailed pathways involve polyketide synthases and other enzymes that facilitate the formation of complex structures from simpler precursors .

Arugosin H has potential applications in pharmaceuticals due to its bioactive properties. Its antimicrobial and anticancer activities suggest that it could be developed into therapeutic agents for treating infections and cancerous conditions. Additionally, its unique chemical structure may offer opportunities for further modifications to enhance its efficacy and reduce toxicity .

Studies on the interactions of Arugosin H with biological molecules are crucial for understanding its mode of action. Molecular docking studies have indicated that it may bind effectively to certain cellular receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis. Further research is needed to explore these interactions in detail, which could reveal new therapeutic targets .

Arugosin H shares structural similarities with several other compounds derived from Aspergillus species, particularly within the family of polyketides. Here are some notable similar compounds:

- Chrysophanol: A precursor in the biosynthesis pathway of Arugosin H, known for its laxative and antimicrobial properties.

- Emodin: Another polyketide with documented anticancer and anti-inflammatory effects.

- Aspergillomarasmine A: Exhibits antibacterial activity and is structurally related to Arugosin H.

- Penitrem A: Known for its neurotoxic effects but also exhibits various biological activities.

Comparison TableCompound Structural Features Biological Activity Source Arugosin H Prenylated polyketide Antimicrobial, potential anticancer Aspergillus nidulans Chrysophanol Anthrone derivative Antimicrobial, laxative Aspergillus spp. Emodin Hydroxyanthraquinone Anticancer, anti-inflammatory Various fungi Aspergillomarasmine A Dipeptide structure Antibacterial Aspergillus nidulans Penitrem A Indole diterpenoid Neurotoxic, various biological effects Penicillium spp.

| Compound | Structural Features | Biological Activity | Source |

|---|---|---|---|

| Arugosin H | Prenylated polyketide | Antimicrobial, potential anticancer | Aspergillus nidulans |

| Chrysophanol | Anthrone derivative | Antimicrobial, laxative | Aspergillus spp. |

| Emodin | Hydroxyanthraquinone | Anticancer, anti-inflammatory | Various fungi |

| Aspergillomarasmine A | Dipeptide structure | Antibacterial | Aspergillus nidulans |

| Penitrem A | Indole diterpenoid | Neurotoxic, various biological effects | Penicillium spp. |

Arugosin H's uniqueness lies in its specific prenylation pattern and bicyclic structure, which may enhance its biological activity compared to other similar compounds. This distinct configuration may also influence its pharmacokinetic properties, making it a subject of interest for further research in drug development .